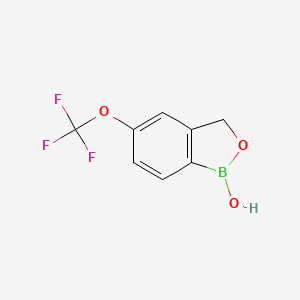
1-hydroxy-5-(trifluoromethoxy)-3H-2,1-benzoxaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzoxaborole ring system. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of 5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to active sites on enzymes or receptors, thereby modulating their activity. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl groups in biological molecules, leading to inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one
- 5-tert-Butylbenzo[d]oxazol-2(3H)-one
- 5-Ethylbenzo[d]oxazol-2(3H)-one
Uniqueness
Compared to similar compounds, 5-(Trifluoromethoxy)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties. This group enhances the compound’s stability and reactivity, making it particularly valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H6BF3O3 |
|---|---|
Molekulargewicht |
217.94 g/mol |
IUPAC-Name |
1-hydroxy-5-(trifluoromethoxy)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)15-6-1-2-7-5(3-6)4-14-9(7)13/h1-3,13H,4H2 |
InChI-Schlüssel |
LJLZTJRJIUBDBF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=C(C=C2)OC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


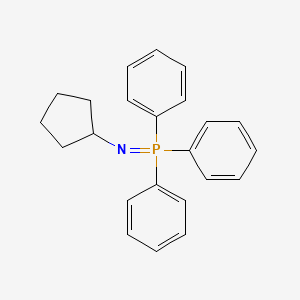

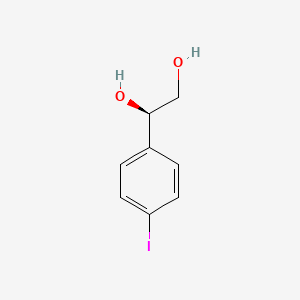

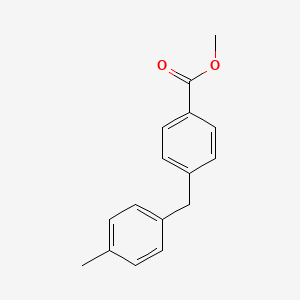

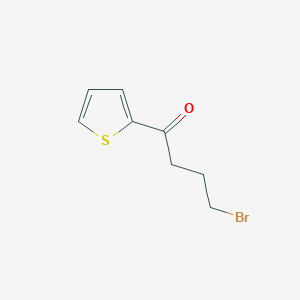
![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)

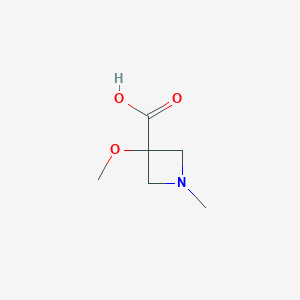
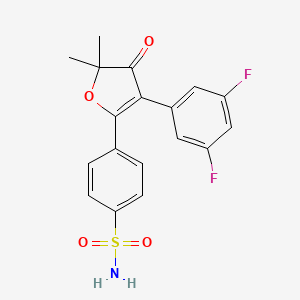
![1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B13985480.png)


